molecular formula C8H8O2S B2675971 4-Cyclopropylthiophene-2-carboxylic acid CAS No. 1252903-38-0

4-Cyclopropylthiophene-2-carboxylic acid

Cat. No. B2675971
CAS RN: 1252903-38-0
M. Wt: 168.21
InChI Key: JQLHUXQOTDLSQY-UHFFFAOYSA-N
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Description

4-Cyclopropylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H8O2S . It is used in various chemical reactions and has significant applications in the field of chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-Cyclopropylthiophene-2-carboxylic acid, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the conversion of aryl/heteroaryl esters to substituted thiophene esters via a Vilsmeier-Haack reaction, which are then hydrolyzed to 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropylthiophene-2-carboxylic acid consists of a thiophene ring attached to a carboxylic acid group and a cyclopropyl group . The InChI code for this compound is 1S/C8H8O2S/c9-8(10)7-3-6(4-11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) .


Chemical Reactions Analysis

Thiophene derivatives, including 4-Cyclopropylthiophene-2-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in oxidation reactions initiated by hydroperoxyl radicals . Additionally, they can be involved in Pd-catalysed C–H functionalisation reactions .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

A study by Tormyshev et al. (2006) discusses the synthesis of 2-Aminothiophene-3-carboxylates with various aryl groups at the 4-position via the one-pot Gewald reaction, highlighting the versatility of thiophene derivatives in synthesizing compounds with potential applications in materials science and pharmaceuticals Tormyshev et al., 2006.

Materials Science and Photovoltaics

In materials science, the study by Yoon et al. (2011) demonstrates how conductive polymer precursors, including carboxylic acid derivatives, are synthesized and used as photosensitizers in solar cells, pointing to the role of such compounds in enhancing photovoltaic cell performance Yoon et al., 2011.

Biological Activity and Medicinal Chemistry

L. Tian et al. (2009) explored the bioactivity of cyclopropanecarboxylic acid derivatives, finding that certain compounds exhibit excellent herbicidal and fungicidal activities, suggesting the potential for agricultural applications L. Tian et al., 2009.

Sensor Technology

A study by Jingqiu Hu et al. (2016) investigates a terthiophene carboxylic derivative as a fluorescent sensor for protein detection, illustrating the utility of thiophene derivatives in developing new tools for biological and chemical analysis Jingqiu Hu et al., 2016.

Advanced Synthesis Techniques

Research by S. Hesse et al. (2007) on the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives showcases modern techniques in chemical synthesis that improve efficiency and yield, indicating the growing importance of cyclopropylthiophene derivatives in synthetic chemistry S. Hesse et al., 2007.

Future Directions

While specific future directions for 4-Cyclopropylthiophene-2-carboxylic acid are not available, research in the field of thiophene derivatives is growing. For instance, the development of high-entropy MXenes with multiple M elements has been reported . Additionally, the catalytic reduction of carboxylic acid derivatives has seen rapid development in recent years .

properties

IUPAC Name

4-cyclopropylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)7-3-6(4-11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLHUXQOTDLSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropyl)thiophene-2-carboxylic acid

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